N-Decyl-N'-propan-2-ylthiourea

Description

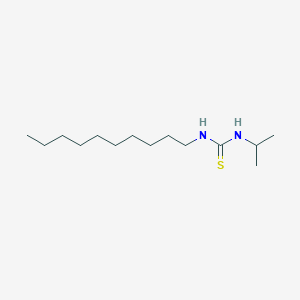

N-Decyl-N'-propan-2-ylthiourea is a thiourea derivative characterized by a decyl (C₁₀H₂₁) group attached to one nitrogen atom and an isopropyl (propan-2-yl, C₃H₇) group attached to the adjacent nitrogen. Thioureas are organosulfur compounds with the general formula (R¹R²N)(R³R⁴N)CS, where substituents influence their physicochemical and biological properties. Its behavior is expected to depend on the balance between the hydrophobic decyl chain and the branched isopropyl group.

Properties

CAS No. |

62552-30-1 |

|---|---|

Molecular Formula |

C14H30N2S |

Molecular Weight |

258.47 g/mol |

IUPAC Name |

1-decyl-3-propan-2-ylthiourea |

InChI |

InChI=1S/C14H30N2S/c1-4-5-6-7-8-9-10-11-12-15-14(17)16-13(2)3/h13H,4-12H2,1-3H3,(H2,15,16,17) |

InChI Key |

JSQPTKVHRXHHOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC(=S)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-N’-propan-2-ylthiourea typically involves the reaction of decylamine with isopropyl isothiocyanate. The reaction proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

Decylamine+Isopropyl isothiocyanate→N-Decyl-N’-propan-2-ylthiourea

Industrial Production Methods

Industrial production of N-Decyl-N’-propan-2-ylthiourea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Decyl-N’-propan-2-ylthiourea can undergo various chemical reactions, including:

Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: Reduction of thioureas can lead to the formation of corresponding amines.

Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Sulfinyl or sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thioureas depending on the reagents used.

Scientific Research Applications

N-Decyl-N’-propan-2-ylthiourea has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-Decyl-N’-propan-2-ylthiourea involves its interaction with specific molecular targets. The sulfur atom in the thiourea group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its potential biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse properties based on substituent variations. Below is a comparative analysis of N-Decyl-N'-propan-2-ylthiourea and analogs from the evidence:

Table 1: Structural and Physical Properties of Selected Thioureas

Substituent Effects on Physicochemical Properties

- Alkyl Chain Length: The decyl group (C10) in the target compound provides moderate hydrophobicity compared to the octadecyl chain (C18) in N-octadecyl-N'-allylthiourea . Longer chains (e.g., C18) typically reduce solubility in polar solvents but enhance lipid membrane interactions. Branched vs. In contrast, the allyl group in and contains a double bond, which may increase reactivity in polymerization or addition reactions.

Aromatic vs. Aliphatic Substituents :

Functional and Application Differences

- Thioureas with long alkyl chains (e.g., C18 in ) may similarly act as surfactants but with sulfur-based coordination sites.

- Biological Activity : Aryl-substituted thioureas (e.g., ) often exhibit enhanced bioactivity due to aromatic electron systems and halogen interactions. The target compound’s aliphatic groups may favor applications in corrosion inhibition or polymer stabilization.

Research Findings and Data Limitations

- Melting Points and Solubility : Specific data for this compound are absent in the evidence. However, N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate () has a melting point of 229°C and 10% aqueous solubility, suggesting that thioureas with similar alkyl chains may exhibit lower melting points due to weaker ionic interactions.

- Synthetic Challenges : Thioureas with bulky substituents (e.g., isopropyl) may require tailored synthesis routes to avoid steric hindrance during urea bond formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.